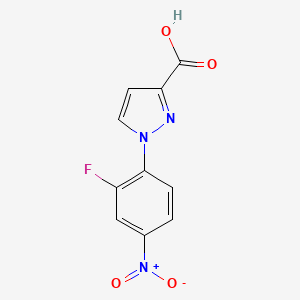

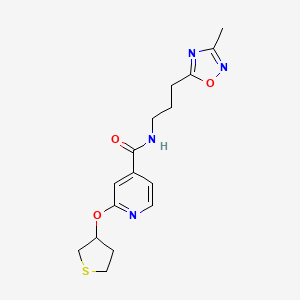

![molecular formula C11H11Cl2NO4S B2597684 1-[(2,5-Dichlorophenyl)sulfonyl]proline CAS No. 298687-02-2](/img/structure/B2597684.png)

1-[(2,5-Dichlorophenyl)sulfonyl]proline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,5-Dichlorophenyl)sulfonyl]proline, commonly referred to as DCPSP, is an organic compound used in a variety of scientific research applications. It is a synthetic compound that was first synthesized in the 1970s and has since been used in a wide range of studies, including biochemical, physiological, and pharmaceutical research. DCPSP is an important tool for scientists, as it is a versatile compound that can be used in a variety of ways.

Aplicaciones Científicas De Investigación

Catalytic Applications

1-[(2,5-Dichlorophenyl)sulfonyl]proline and its derivatives have been utilized in catalytic processes for synthesizing complex organic compounds. For instance, L-proline-catalyzed reactions have been instrumental in the regio- and diastereoselective synthesis of highly substituted thienothiopyrans, involving a one-pot domino sequence of various organic reactions, which led to the creation of multiple C-C bonds and stereocenters (Indumathi, Perumal, & Menéndez, 2010). Additionally, proline catalysis has been employed for the synthesis of 4,5-disubstituted-N-sulfonyl-1,2,3-triazoles, showcasing the method's suitability for a range of compounds and its tolerance for various functional groups (Rajasekar & Anbarasan, 2019).

Synthesis and Characterization

The compound has also been pivotal in the synthesis of complex molecules. Zhu et al. (2005) utilized L-proline-promoted CuI-catalyzed coupling reactions for the synthesis of aryl sulfones, demonstrating the method's compatibility with a wide range of functional groups and its application in producing phenylsulfonyl- and methanesulfonyl-substituted L-phenylalanine derivatives (Zhu & Ma, 2005). Moreover, a study by Korkmaz et al. (2022) involved the synthesis, characterization, and molecular docking studies of acetone O-((2,5-dichlorophenyl)sulfonyl) oxime, shedding light on its potential applications and interactions with cholinesterase enzymes (Korkmaz, Rhyman, & Ramasami, 2022).

Chemical and Biological Studies

The derivatives of 1-[(2,5-Dichlorophenyl)sulfonyl]proline have been used in various chemical and biological studies. Cremlyn and Cronje (1979) explored chlorohydroxybenzenesulfonyl derivatives for potential herbicidal applications, while Chen et al. (2010) synthesized and tested 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonyl derivatives for their antiviral properties against the tobacco mosaic virus (Cremlyn & Cronje, 1979; Chen et al., 2010). The structural and functional diversity of these compounds highlights their significance in chemical research and potential pharmacological applications.

Propiedades

IUPAC Name |

1-(2,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO4S/c12-7-3-4-8(13)10(6-7)19(17,18)14-5-1-2-9(14)11(15)16/h3-4,6,9H,1-2,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAUWSPVIGNYLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,5-Dichlorophenyl)sulfonyl]proline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide](/img/structure/B2597612.png)

![Ethyl 6-ethyl-2-(1-oxoisochroman-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2597614.png)

![(E)-4-(Dimethylamino)-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-enamide](/img/structure/B2597616.png)

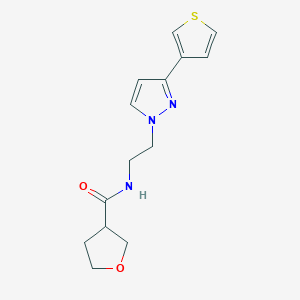

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2597617.png)

![3-({4-[2-(2-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B2597619.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2597622.png)

![3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide](/img/structure/B2597623.png)

![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2597624.png)